molecular formula C14H12O3 B119463 4-(1-Naphthyl)-4-oxobutanoic acid CAS No. 4653-13-8

4-(1-Naphthyl)-4-oxobutanoic acid

Cat. No. B119463
CAS RN: 4653-13-8
M. Wt: 228.24 g/mol
InChI Key: YNEXYDHOGAIPHO-UHFFFAOYSA-N
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Description

The compound “4-(1-Naphthyl)-4-oxobutanoic acid” is a complex organic molecule. It likely contains a naphthyl group, which is a two-ring aromatic hydrocarbon, attached to a four-carbon chain ending in a carboxylic acid group .


Synthesis Analysis

While specific synthesis methods for “4-(1-Naphthyl)-4-oxobutanoic acid” are not available, similar compounds often involve reactions such as Friedel-Crafts acylation, Grignard reactions, or condensation reactions .


Molecular Structure Analysis

The molecular structure of “4-(1-Naphthyl)-4-oxobutanoic acid” would likely involve a naphthyl group attached to a four-carbon chain with a terminal carboxylic acid group .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions typical of carboxylic acids, such as esterification or decarboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1-Naphthyl)-4-oxobutanoic acid” would depend on its exact molecular structure. Carboxylic acids typically exhibit acidic properties and can form hydrogen bonds .

Scientific Research Applications

Antimicrobial Activity

4-(1-Naphthyl)-4-oxobutanoic acid and its derivatives have been utilized in the synthesis of various compounds that exhibit antimicrobial properties. For instance, the compound's condensation with thiosemicarbazide and further condensation with phenacylbromide led to the formation of 4,5-dihydro-3(2H) pyridazinones. These compounds, along with 4-(2-naphthyl) thiazol-5-yl-acetic acid derivatives, have shown moderate antimicrobial activity, suggesting potential applications in developing antimicrobial agents (Verma et al., 2003).

Optical Properties and Alzheimer's Disease Diagnosis

The compound's derivatives have also been explored for their optical properties and potential applications in diagnosing diseases like Alzheimer's. A specific derivative, 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid, was synthesized as a fluorescent probe for β-amyloids. This compound showed high binding affinities toward Aβ(1–40) aggregates in vitro, demonstrating its potential as a powerful fluorescent probe for Alzheimer's disease molecular diagnosis (Fa et al., 2015).

Synthesis of Tricyclic Tetrahydrobenzindole

The compound has been used in the synthesis of tricyclic tetrahydrobenzindole compounds through Pd(OAc)2-catalyzed decomposition. These tricyclic indole compounds have potential applications in pharmaceuticals and materials science (Rosenberg et al., 2009).

Haptens for Polycyclic Aromatic Hydrocarbons

The compound and its derivatives have been synthesized and characterized as haptens for polycyclic aromatic hydrocarbons (PAHs). These haptens have been shown to be effective in inducing specific antibodies for PAHs, indicating potential applications in environmental monitoring and pollution control (Li et al., 2011).

Cytotoxicity and Antimalarial Activity

A study isolated a new succinate ester derivative of the compound from the soil fungus Fusarium solani and evaluated its cytotoxicity against various cancer cell lines and its antimalarial activity. The compound showed significant cytotoxic activity against breast cancer cells and mild antimalarial activity, suggesting potential applications in cancer treatment and malaria control (Tadpetch et al., 2015).

Safety And Hazards

While specific safety data for “4-(1-Naphthyl)-4-oxobutanoic acid” is not available, it’s important to handle all chemicals with care. General safety measures include avoiding dust formation, avoiding breathing in mist, gas or vapors, and using personal protective equipment .

Future Directions

The future directions would depend on the specific properties and potential applications of “4-(1-Naphthyl)-4-oxobutanoic acid”. For example, if it exhibits light-emitting properties, it could potentially be used in the development of new OLED technologies .

properties

IUPAC Name

4-naphthalen-1-yl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-13(8-9-14(16)17)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEXYDHOGAIPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298890
Record name 4-(1-Naphthyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Naphthyl)-4-oxobutanoic acid

CAS RN

4653-13-8
Record name 4653-13-8
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Record name 4-(1-Naphthyl)-4-oxobutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(naphthalen-1-yl)-4-oxobutanoic acid
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Synthesis routes and methods I

Procedure details

A mixture of naphthalene (40 g) and succinic anhydride (20 g) was added to a well stirred suspension of aluminum trichloride (55 g) in nitrobenzene (140 ml). The resulting mixture was stirred overnight at room temperature. The mixture was then poured slowly onto ice-water (600 g) and acidified with 6N-hydrochloric acid. The crude acid was filtered, washed with water until washings were neutral and recrystallized from ethanol yielding the product (m.p. 170°-172° C.).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
XG Briones, MV Encinas, DFS Petri, JE Pavez… - Langmuir, 2011 - ACS Publications
The adsorption of hydrophobically modified polyelectrolytes derived from poly(maleic anhydride-alt-styrene) (P(MA-alt-St)) containing in their side chain aryl–alkyl groups onto amino- or …
Number of citations: 21 pubs.acs.org

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